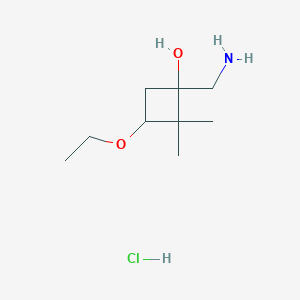
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride is a synthetic organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an aminomethyl group and an ethoxy group on the cyclobutane ring contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a cyclobutanone derivative followed by the introduction of the aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely be optimized for yield and efficiency, utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce primary or secondary amines.
科学的研究の応用
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, potentially affecting their function. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
- 1-(Aminomethyl)-3-methoxy-2,2-dimethylcyclobutan-1-ol hydrochloride
- 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclopentan-1-ol hydrochloride
Comparison: Compared to similar compounds, 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol hydrochloride is unique due to its specific ring structure and functional groups. The presence of the ethoxy group instead of a methoxy group can influence its reactivity and interactions with other molecules. Additionally, the cyclobutane ring provides a different steric environment compared to cyclopentane, which can affect the compound’s overall properties and applications.
特性
IUPAC Name |
1-(aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-12-7-5-9(11,6-10)8(7,2)3;/h7,11H,4-6,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUWSEVVOFFBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














